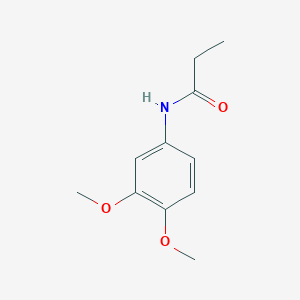![molecular formula C18H19NO4 B4714888 1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4714888.png)
1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one, also known as DMHPA, is a synthetic compound that has been of interest to scientific researchers due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticancer properties, as well as potential therapeutic effects for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. This compound has also been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways in the body. Additionally, this compound has been shown to have anti-inflammatory effects and to improve glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one in lab experiments is its versatility, as it can be used for a variety of applications, including as a fluorescent probe and as a therapeutic agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are many potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in cancer treatment. Finally, this compound's potential as a fluorescent probe for imaging cellular structures and studying protein-protein interactions warrants further investigation.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-hydroxy-2-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-10-14(20)5-6-15(12)19-9-8-16(21)13-4-7-17(22-2)18(11-13)23-3/h4-11,19-20H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWHQOESOYIQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-4-pyridinyl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4714805.png)
![2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4714833.png)
amine hydrochloride](/img/structure/B4714837.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)

![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)
amine dihydrochloride](/img/structure/B4714867.png)
![2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylic acid](/img/structure/B4714869.png)

![3-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4714884.png)
![4-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B4714886.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714893.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)